D‑Arginine vs. L‑Arginine: 100‑Fold Enhancement in Cellular Uptake Efficiency
Cys(Npys)-(Arg)9 contains a D‑arginine nonamer backbone. Comparative Michaelis‑Menten kinetic analysis in Jurkat cells demonstrates that a D‑arginine oligomer (r9) exhibits >100‑fold higher cellular uptake efficiency than the L‑arginine oligomer (R9) [1]. This class‑level inference is directly applicable to Cys(Npys)-(Arg)9, as the N‑terminal Npys modification does not abrogate the intrinsic translocation properties of the polyarginine sequence.
| Evidence Dimension | Cellular uptake efficiency (fold enhancement) |
|---|---|
| Target Compound Data | D‑arginine oligomer (r9): >100‑fold |
| Comparator Or Baseline | L‑arginine oligomer (R9): 20‑fold; TAT(49‑57): 1‑fold (baseline) |
| Quantified Difference | >100‑fold higher uptake for D‑arginine vs. L‑arginine; D‑arginine is approximately 5‑fold more efficient than R9 based on the reported values. |
| Conditions | Jurkat cells; flow cytometry; Michaelis‑Menten kinetic analysis |
Why This Matters
Higher uptake efficiency translates to lower required peptide doses for equivalent intracellular cargo delivery, reducing cost and potential off‑target effects.
- [1] Wender PA, Mitchell DJ, Pattabiraman K, Pelkey ET, Steinman L, Rothbard JB. The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters. Proc Natl Acad Sci U S A. 2000;97(24):13003-13008. PMID: 11087855. View Source
